molecular formula C26H25ClN2O3 B2867608 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 850906-72-8

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2867608
CAS RN: 850906-72-8
M. Wt: 448.95
InChI Key: LTMMGWCJCSRNPU-UHFFFAOYSA-N
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Description

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25ClN2O3 and its molecular weight is 448.95. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Host-Guest Interactions

Research on isoquinoline derivatives, similar in structure to 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide, has focused on their structural aspects and properties, particularly in forming host-guest complexes. A study by Karmakar et al. (2007) explored two amide-containing isoquinoline derivatives and their interactions with mineral acids and certain compounds, leading to the formation of gels and crystalline salts. These interactions were found to significantly influence the fluorescence emission properties of the compounds, suggesting potential applications in material science and sensor technology Karmakar, A., Sarma, R., & Baruah, J. (2007).

Therapeutic Applications

In the realm of therapeutics, an anilidoquinoline derivative closely related to the target compound was synthesized and evaluated for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This compound showed a notable decrease in viral load and an increase in survival rates in infected mice, highlighting its potential as a therapeutic agent Ghosh, J., Swarup, V., Saxena, A., Das, S., Hazra, A., Paira, P., Banerjee, S., Mondal, N. B., & Basu, A. (2008).

Synthesis and Chemical Modification

The synthesis of N-substituted benzyl isoquinoline acetamides, as investigated by Raju (2008), provides insight into the chemical modification of isoquinoline derivatives, leading to various intermediate compounds useful for further chemical reactions. Such studies lay the groundwork for the development of novel isoquinoline-based compounds with potential applications in medicinal chemistry and drug development Raju, B. (2008).

Molecular Modeling and Docking Studies

El-Azab et al. (2016) conducted a comprehensive study on the structural and vibrational properties of a similar isoquinoline acetamide, utilizing FT-IR, FT-Raman spectroscopy, and DFT calculations. The research extended to molecular docking studies, indicating the compound's potential to inhibit the BRCA2 complex, which is implicated in cancer progression. This suggests the relevance of isoquinoline derivatives in cancer research and drug design El-Azab, A., Mary, Y., Panicker, C. Y., Abdel-Aziz, A., El-Sherbeny, M., & Alsenoy, C. (2016).

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-17-5-3-7-23(18(17)2)28-25(30)16-32-24-8-4-6-22-21(24)13-14-29(26(22)31)15-19-9-11-20(27)12-10-19/h3-12H,13-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMMGWCJCSRNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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